6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a complex organic compound with the molecular formula and a molecular weight of 164.21 g/mol. It is classified under the category of pyrido[4,3-d]pyrimidines, which are heterocyclic compounds that play significant roles in medicinal chemistry due to their diverse biological activities. The compound is known for its potential applications in drug development and synthesis of biologically active molecules.
The compound is cataloged under the Chemical Abstracts Service with the number 66521-82-2. It is recognized for its purity of 97% as per commercial sources like AChemBlock and Sigma-Aldrich . The IUPAC name provides a systematic way to identify its structure and functional groups, emphasizing its classification within nitrogen-containing heterocycles.
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine can be achieved through several methods, primarily involving multi-step reactions that include cyclization processes. A notable approach involves the reaction of various substituted anilines with carbonyl compounds under acidic or basic conditions to form the desired pyrido-pyrimidine framework.
For example, a method described in patent literature outlines the use of N-benzylpiperidone derivatives reacted with thiourea derivatives under reflux conditions to yield various tetrahydropyrido derivatives .
The molecular structure of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine can be represented using SMILES notation as NC1=NC=C(CN(C)CC2)C2=N1
. This notation captures the arrangement of atoms and bonds within the molecule.
The compound can participate in various chemical reactions typical for amines and heterocycles, including:
For instance, reactions involving this compound may include forming derivatives through acylation or alkylation processes, which are crucial for modifying its pharmacological properties.
The mechanism of action for compounds like 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of specific pathways:
Data from pharmacological studies indicate that similar compounds have shown activity against various cancer cell lines and could influence signaling pathways involved in cell proliferation and apoptosis.
Relevant data from sources indicate that compounds in this class generally exhibit good thermal stability but should be handled under controlled conditions to prevent degradation.
The applications of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine extend into several scientific fields:
The pyrido[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its multifaceted capacity for molecular interactions and structural mimicry of purine bases. This bicyclic framework incorporates key pharmacophoric features:
Table 1: Impact of Pyrido[4,3-d]pyrimidine Substitutions on Biological Activity
Position | Substituent | Target | Biological Effect | Reference |
---|---|---|---|---|
C2 | 4-Pyridyl | Tankyrase (TNKS-2) | Nicotinamide-site binding (IC₅₀ = 0.15 μM) | [9] |
C4 | Amino | Topoisomerase II | H-bond donation to catalytic residues | [5] |
C6 | Methyl | Kinase insert domain | Enhanced hydrophobic pocket penetration | [3] |
N7/N8 | Saturation (tetrahydro) | Multiple | Improved solubility & metabolic stability | [4] |
The scaffold's versatility is demonstrated in its applications across diverse therapeutic targets:
The medicinal exploration of tetrahydropyrido[4,3-d]pyrimidines has evolved through distinct phases:
Table 2: Historical Milestones in Tetrahydropyrido[4,3-d]pyrimidine Therapeutic Development
Time Period | Key Advancement | Therapeutic Application | Significance | |
---|---|---|---|---|
1965 | First synthetic routes patented | Pteridine analogs | Established core synthetic methodology | [8] |
2000s | GnRH antagonist identification | Reproductive disorders | Demonstrated scaffold versatility beyond kinase targets | [6] |
2010s | VEGFR-2 inhibitors development | Antiangiogenic cancer therapy | Validated kinase target engagement | [3] |
2019 | Tankyrase inhibitors via scaffold hopping | Wnt pathway-dependent cancers | Exploited NAD⁺-mimetic properties | [9] |
2025 | ARN21929 topoisomerase II inhibitor | Broad-spectrum anticancer agent | Achieved balance of potency & drug-like properties | [5] |
The scaffold's evolution reflects three strategic shifts in medicinal chemistry:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7